

YD54 as a chemical probe for SMARCA2 function

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Compound of Interest

Compound Name: YD54

Cat. No.: B15542182

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An in-depth analysis of **YD54**, a potent and selective chemical probe for the SMARCA2 bromodomain, is presented in this technical guide. It is intended for an audience of researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of **YD54**'s biochemical and cellular activity, selectivity, and its utility in studying the biological functions of SMARCA2.

Introduction to SMARCA2 and the BAF Complex

The SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), also known as Brahma (BRM), is a critical component of the ATP-dependent chromatin remodeling complex BAF (BRG1/BRM-associated factors). This complex plays a pivotal role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors. The BAF complex is involved in various cellular processes, including proliferation, differentiation, and DNA repair. The bromodomain of SMARCA2 is a key module that recognizes and binds to acetylated lysine residues on histones, tethering the complex to specific chromatin regions.

YD54: A Selective Chemical Probe for SMARCA2

YD54 is a novel, high-affinity chemical probe designed to selectively target the bromodomain of SMARCA2. Its development provides a valuable tool for elucidating the specific roles of SMARCA2 in health and disease. This guide details the quantitative characterization of **YD54** and provides protocols for its application in cellular and biochemical assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for **YD54**, providing a clear comparison of its binding affinity, selectivity, and cellular activity.

Table 1: Biochemical Activity of **YD54**

Assay Type	Target	IC50 (nM)	Reference
TR-FRET	SMARCA2	8	
TR-FRET	BRD9	>100,000	
BROMOscan	SMARCA2	21	
BROMOscan	BRD9	>100,000	

Table 2: Cellular Activity of **YD54**

Assay Type	Cell Line	Effect	Concentration (μM)	Reference
NanoBRET	HEK293T	SMARCA2 Engagement	EC50 = 0.04	
HiBiT	MV-4-11	SMARCA2 Degradation	DC50 = 0.02	
Western Blot	MV-4-11	SMARCA2 Degradation	1	
RNA-seq	MV-4-11	MYC Downregulation	1	

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of **YD54** to the SMARCA2 bromodomain.

- Reagents: Recombinant SMARCA2 bromodomain protein, biotinylated histone H3 peptide, europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (APC).
- Procedure:
 1. Add 5 nM of recombinant SMARCA2 bromodomain protein to a 384-well plate.
 2. Add serial dilutions of **YD54**.
 3. Add 100 nM of biotinylated histone H3 peptide.
 4. Incubate for 15 minutes at room temperature.
 5. Add 2.5 nM of europium-labeled anti-GST antibody and 20 nM of streptavidin-APC.
 6. Incubate for 1 hour at room temperature.
 7. Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
- Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 615 nm and plot the values against the logarithm of the **YD54** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HiBiT Protein Degradation Assay

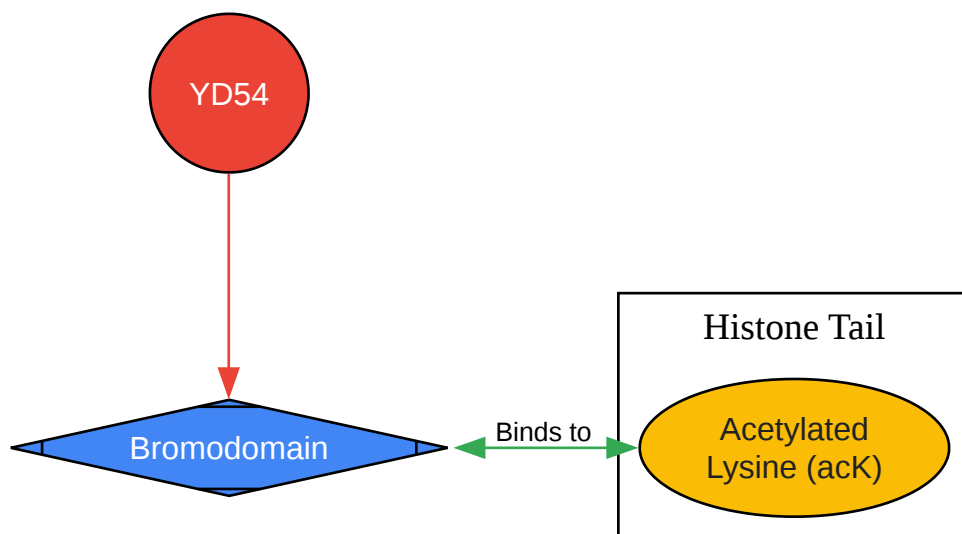
This assay quantifies the degradation of a target protein, in this case, SMARCA2.

- Reagents: Cell line with endogenously tagged SMARCA2 with HiBiT, Nano-Glo® HiBiT Lytic Detection System.
- Procedure:

1. Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.
 2. Treat the cells with serial dilutions of **YD54** for the desired time course (e.g., 24 hours).
 3. Lyse the cells using the Nano-Glo® HiBiT Lytic Buffer.
 4. Add the Nano-Glo® HiBiT Substrate and LgBiT protein to the lysate.
 5. Incubate for 10 minutes at room temperature.
 6. Measure the luminescence using a plate reader.
- Data Analysis: Normalize the luminescence signal to a vehicle-treated control. Plot the normalized values against the logarithm of the **YD54** concentration to determine the DC50 (concentration for 50% degradation).

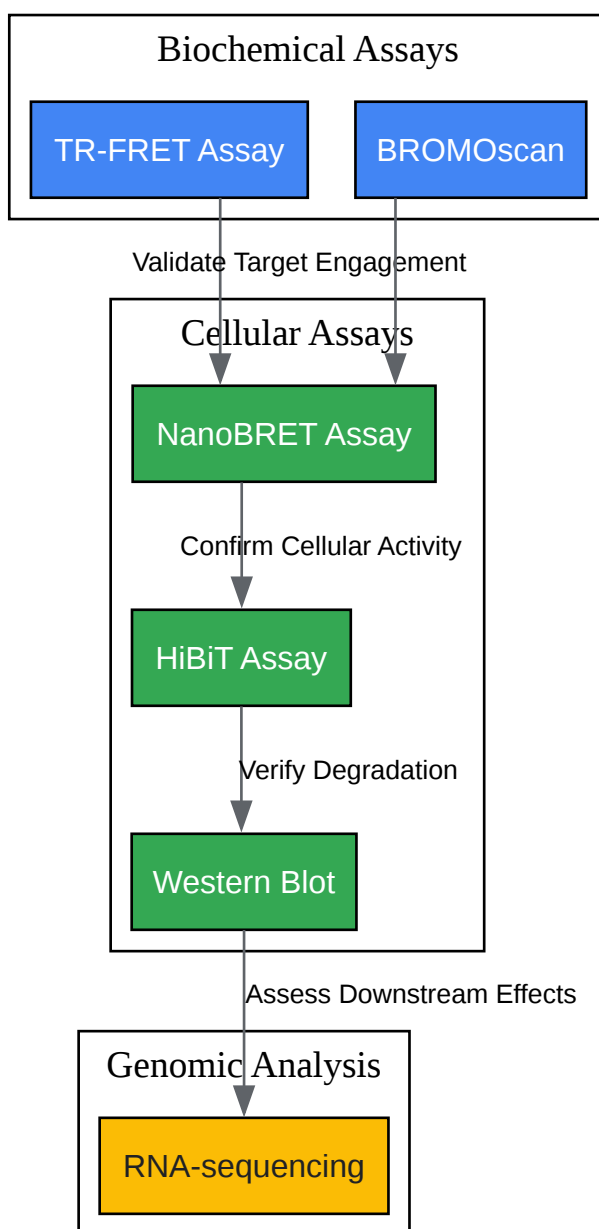
Visualizations

The following diagrams illustrate key concepts and workflows related to **YD54** and SMARCA2.



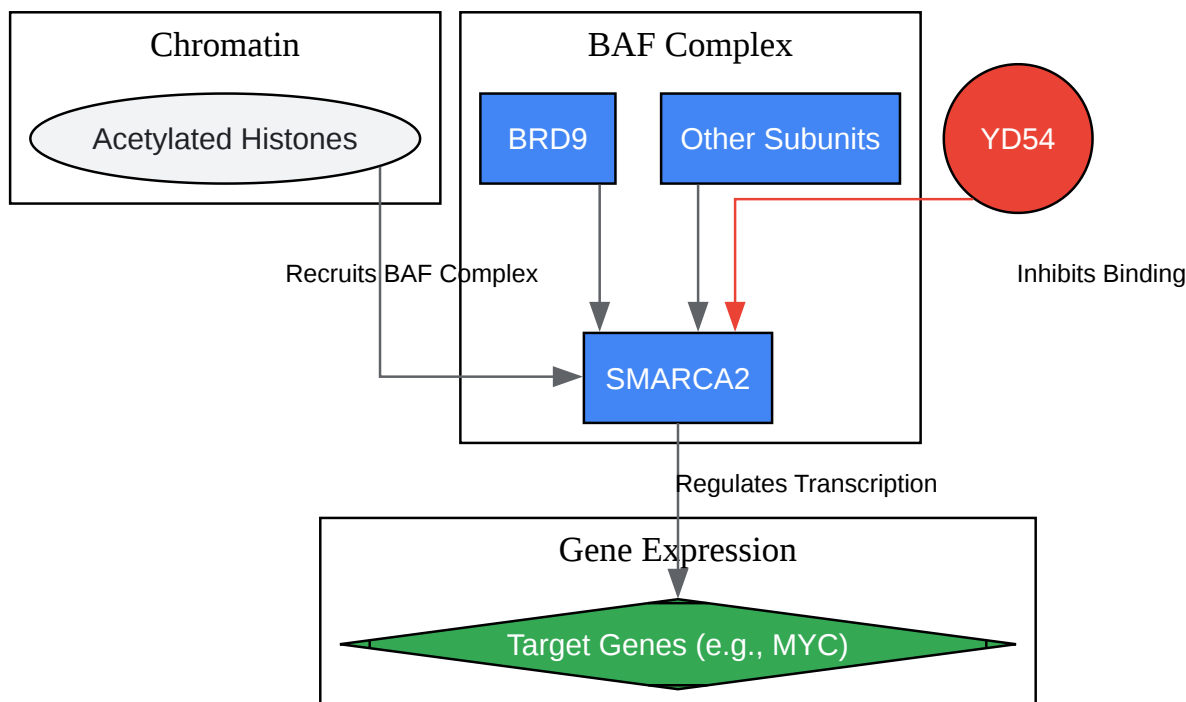
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Caption: Mechanism of **YD54** action on SMARCA2.



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Caption: Experimental workflow for **YD54** characterization.



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Caption: Simplified SMARCA2 signaling pathway.

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